2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCPROUUXHIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves the esterification of 3-(1H-indol-3-yl)propanoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the ester linkage can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 2-(4-chlorophenyl)-2-hydroxyethyl 3-(1H-indol-3-yl)propanoate.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes critical structural analogues, highlighting substituent variations and their implications:
Electronic and Steric Effects
- This could enhance metabolic resistance compared to the parent compound .
- Dichlorophenyl Variant (): The additional chlorine atom in [2-(2,4-dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate increases molecular weight (375.04 vs. ~350 for the parent compound) and lipophilicity (logP ~3.5), favoring membrane permeability but possibly reducing solubility .
Functional Group Modifications
- Formamido Linkage (): Replacing the ester with a formamido group in 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoate alters hydrogen-bonding capacity. The sodium salt form (C18H14ClN2NaO3) enhances solubility, making it more suitable for aqueous formulations .
- Quinazolinone Incorporation (): The quinazolinone ring in benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate adds a planar aromatic system, which may facilitate interactions with biological targets like topoisomerases or kinases .
Spectroscopic and Computational Insights
- DFT Studies (): Comparative density functional theory (DFT) analyses of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate revealed distinct electronic environments due to halogen positioning, affecting dipole moments and charge distribution .
- Crystallographic Validation (): SHELX-based refinements confirm conformational stability in analogues, with bond lengths and angles consistent with expected hybridization states .
Biological Activity
2-(4-Chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical structure:
- Chemical Formula : C16H14ClNO3
- Molecular Weight : 305.74 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia, which is crucial for neuroinflammatory conditions .
- Anticancer Properties : The presence of the indole moiety is often associated with anticancer activity. Compounds containing indole derivatives have shown significant cytotoxic effects against various cancer cell lines, including Caco-2 and A549 cells .
- Antimicrobial Effects : The chlorophenyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes and exert antimicrobial effects against resistant strains .
Biological Activity Data
Case Study 1: Neuroprotective Effects
In a study examining the effects of similar compounds on Parkinson's disease models, it was found that derivatives like 2-(4-chlorophenyl)-2-oxoethyl exhibited neuroprotective properties by attenuating microglial activation and reducing neuroinflammation. This suggests a potential therapeutic application for neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another study reported that compounds with an indole structure demonstrated potent anticancer activity against human colorectal cancer cells (Caco-2). The presence of a chlorophenyl group was noted to enhance this effect, indicating that structural modifications can significantly influence biological outcomes .
Q & A
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to predict interactions with 5-HT receptors. Focus on modifying the chlorophenyl group’s substituents (e.g., –CF for enhanced lipophilicity) .
- MD Simulations : Assess stability of the ester bond in physiological pH (e.g., 7.4) to prioritize prodrug candidates .
What are key considerations for scaling up synthesis while maintaining yield?
Q. Advanced Research Focus
- Solvent Selection : Replace DCM with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst Recycling : Immobilize DMAP on silica gel to improve turnover number (TON > 50) .
How do structural modifications impact stability and reactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : Substituents like –NO on the chlorophenyl ring increase electrophilicity but may reduce shelf life (accelerate hydrolysis). Stability studies under accelerated conditions (40°C/75% RH) are advised .
- Steric Shielding : Introduce methyl groups adjacent to the ester bond to hinder enzymatic degradation .
What methodologies resolve discrepancies in spectroscopic data across studies?
Q. Advanced Research Focus
- Solvent/Isotope Effects : Compare NMR data in DMSO-d vs. CDCl to identify solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening in the indole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
